Cas no 1705649-54-2 (Mecoprop-d6)

Mecoprop-d6 化学的及び物理的性質
名前と識別子
-
- Mecoprop-d6
- 2-(4-Chloro-2-methyl-d3-phenoxy-d3)propionic acid
- Mecoprop D6 (ring D3, methyl D3)
- 2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid
- Mecoprop D6 (phenyl D3, methyl D3)
- Mecoprop D6 (phenyl D3, methyl D3) 100 microg/mL in Acetonitrile
- Mecoprop-(4-chloro-2-methylphenoxy-d6), PESTANAL(R), analytical standard
- 1705649-54-2
-
- MDL: MFCD11616829
- インチ: 1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D
- InChIKey: WNTGYJSOUMFZEP-YFNZQJCKSA-N
- ほほえんだ: ClC1C([2H])=C([2H])C(=C(C([2H])([2H])[2H])C=1[2H])OC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 220.077332g/mol
- どういたいしつりょう: 220.077332g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- ぶんしりょう: 220.68g/mol
- トポロジー分子極性表面積: 46.5
Mecoprop-d6 セキュリティ情報
- 危険物輸送番号:UN2811 - class 6.1 - PG 3 - EHS - Toxic solids, organic, n.o.s., HI: all
Mecoprop-d6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 34505-10MG |
Mecoprop-(4-chloro-2-methylphenoxy-d6) |
1705649-54-2 | PESTANAL | 10MG |
¥5155.91 | 2022-02-23 | |
A2B Chem LLC | AX36122-20mg |
Mecoprop-d6 |
1705649-54-2 | 20mg |
$738.00 | 2024-04-20 | ||
TRC | M203053-2.5mg |
Mecoprop-d6 |
1705649-54-2 | 2.5mg |
$207.00 | 2023-05-18 | ||
TRC | M203053-25mg |
Mecoprop-d6 |
1705649-54-2 | 25mg |
$ 1200.00 | 2023-09-07 |
Mecoprop-d6 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
Mecoprop-d6に関する追加情報
Introduction to Mecoprop-d6 (CAS No. 1705649-54-2): Applications and Recent Research Developments
Mecoprop-d6, a deuterated derivative of Mecoprop, is a compound of significant interest in the field of agrochemical research and environmental monitoring. The chemical structure of Mecoprop-d6 (CAS No. 1705649-54-2) features a molecular formula that distinguishes it from its parent compound, Mecoprop, primarily through the substitution of deuterium atoms for hydrogen atoms. This modification not only enhances the compound's stability but also makes it a valuable tool for analytical purposes, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The primary application of Mecoprop-d6 lies in its use as an internal standard and analytical reference in the detection and quantification of Mecoprop and its metabolites in environmental matrices. Mecoprop, a widely used herbicide, is effective against broadleaf weeds and is often employed in agricultural practices. However, its persistence in the environment has raised concerns regarding long-term ecological impacts. The use of Mecoprop-d6 allows researchers to accurately measure the degradation rates and environmental fate of Mecoprop, thereby aiding in the development of more sustainable agricultural practices.
In recent years, significant advancements have been made in understanding the biochemical pathways involved in the metabolism of Mecoprop. Studies have demonstrated that Mecoprop is primarily metabolized through oxidative processes mediated by cytochrome P450 enzymes. The deuterated analog, Mecoprop-d6, serves as an excellent internal standard due to its similar chemical properties but with enhanced detectability in NMR spectroscopy. This has enabled researchers to gain deeper insights into the metabolic pathways and identify key enzymes involved in the degradation process.
One notable study published in the Journal of Agricultural and Food Chemistry utilized Mecoprop-d6 to investigate the metabolic fate of Mecoprop in soil microorganisms. The research revealed that certain bacterial species are capable of degrading Mecoprop through a series of enzymatic reactions, ultimately converting it into non-toxic byproducts. This finding has significant implications for environmental risk assessment and the development of bioremediation strategies to mitigate the ecological impact of herbicides.
The role of Mecoprop-d6 extends beyond environmental monitoring into the realm of pharmaceutical research. Deuterated compounds are increasingly being explored for their potential to improve drug efficacy and reduce side effects. While Mecoprop itself is not a pharmaceutical compound, its deuterated derivative has been studied for its potential applications in drug development. The enhanced metabolic stability provided by deuterium substitution can lead to longer half-lives and improved bioavailability of therapeutic agents. This concept has been successfully applied in other drug classes, and researchers are now exploring its utility in herbicides as well.
Advances in analytical chemistry have further enhanced the utility of Mecoprop-d6. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become indispensable tools for detecting and quantifying trace amounts of Mecoprop and its metabolites. The high sensitivity and specificity offered by these techniques, combined with the use of Mecoprop-d6 as an internal standard, have revolutionized environmental monitoring studies.
The development of novel agrochemicals often involves a thorough understanding of existing compounds like Mecoprop. By studying the properties and behavior of derivatives such as Mecoprop-d6, researchers can gain valuable insights into the structure-activity relationships (SAR) that govern herbicidal activity. This information is crucial for designing new compounds that are more effective, environmentally friendly, and less toxic to non-target organisms.
In conclusion, Mecoprop-d6 (CAS No. 1705649-54-2) is a versatile compound with significant applications in both environmental monitoring and pharmaceutical research. Its role as an internal standard in analytical chemistry has facilitated advancements in understanding the environmental fate and metabolic pathways of Mecoprop. Additionally, its potential applications in drug development highlight the broader importance of deuterated compounds in modern chemistry. As research continues to evolve, the utility of compounds like Mecoprop-d6 will undoubtedly expand, contributing to more sustainable agricultural practices and innovative therapeutic solutions.
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